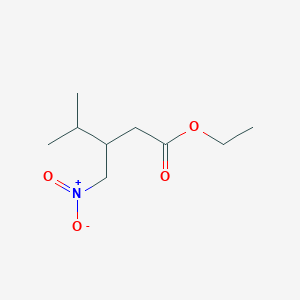![molecular formula C12H14BrNO4S B14145842 2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate CAS No. 89039-95-2](/img/structure/B14145842.png)
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanyl linkage, and a bromopropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrobenzylthiourea. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Corresponding azides or thiocyanates.
Reduction: 2-{[(3-Aminophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate.
Oxidation: Sulfoxides or sulfones of the original compound.
Aplicaciones Científicas De Investigación
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromopropanoate ester can undergo hydrolysis to release active intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate: Similar structure but with a methyl ester instead of a bromopropanoate ester.
Ethyl 2-bromopropanoate: Lacks the nitrophenyl and sulfanyl groups, making it less reactive.
3-Nitrobenzyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a nitrophenyl group and a bromopropanoate ester allows for a wide range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
89039-95-2 |
|---|---|
Fórmula molecular |
C12H14BrNO4S |
Peso molecular |
348.21 g/mol |
Nombre IUPAC |
2-[(3-nitrophenyl)methylsulfanyl]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C12H14BrNO4S/c1-9(13)12(15)18-5-6-19-8-10-3-2-4-11(7-10)14(16)17/h2-4,7,9H,5-6,8H2,1H3 |
Clave InChI |
DUZMECCAVSNLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCSCC1=CC(=CC=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


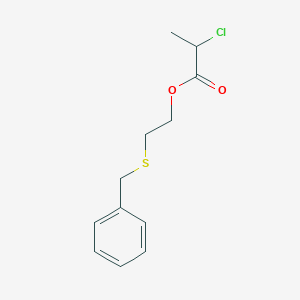
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
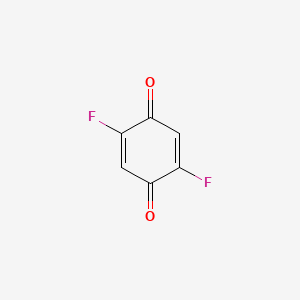


![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
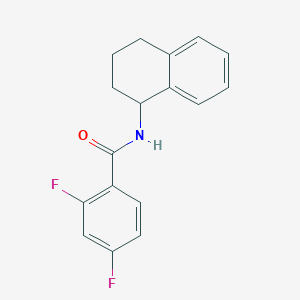
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
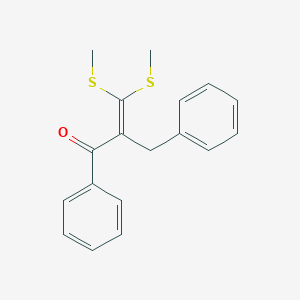
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
